5,9-Dimethyldeca-4,8-dienoic acid

Chiral synthesis Wound healing Stereochemistry

5,9-Dimethyldeca-4,8-dienoic acid (CAS 40518-76-1), systematically named (4E)-5,9-dimethyldeca-4,8-dienoic acid and commonly referred to as geranylacetic acid, is a C12 acyclic monoterpenoid carboxylic acid (molecular formula C12H20O2, exact mass 196.14633 Da). It bears a characteristic 4,8-diene system with methyl branches at C5 and C9, placing it within the prenylacetic acid family.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 40518-76-1
Cat. No. B12437335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Dimethyldeca-4,8-dienoic acid
CAS40518-76-1
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=O)O)C)C
InChIInChI=1S/C12H20O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h6,8H,4-5,7,9H2,1-3H3,(H,13,14)
InChIKeyHPOYZGTYWKRTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,9-Dimethyldeca-4,8-dienoic Acid (CAS 40518-76-1): A Geranylacetic Acid Scaffold for Wound-Healing and Antibacterial Research Procurement


5,9-Dimethyldeca-4,8-dienoic acid (CAS 40518-76-1), systematically named (4E)-5,9-dimethyldeca-4,8-dienoic acid and commonly referred to as geranylacetic acid, is a C12 acyclic monoterpenoid carboxylic acid (molecular formula C12H20O2, exact mass 196.14633 Da) [1]. It bears a characteristic 4,8-diene system with methyl branches at C5 and C9, placing it within the prenylacetic acid family . The compound occurs naturally in Elsholtzia blanda and Litsea glaucescens, and serves as the direct synthetic precursor to 2-cyclohexyl-5,9-dimethyldeca-4,8-dienoic acid (Cygerol), a clinically validated wound-healing medication [2][3].

Why Generic Substitution of 5,9-Dimethyldeca-4,8-dienoic Acid with Other Prenylacetic Acids Fails in Drug Development Procurement


Generic substitution among prenylacetic acid analogs is precluded by the convergence of stereochemical specificity, chain-length dependence, and unsaturation requirements that govern biological activity. The (4E) geometry of geranylacetic acid is mandatory for generating the correct enantiomeric configuration of downstream pharmacophores such as Cygerol; the (4Z)-isomer (nerylacetic acid, CAS 41515-53-1) yields enantiomers with different absolute stereochemistry at the C2 position [1]. Furthermore, Bondar' and Okunev demonstrated that saturated 2-alkyl-5,9-dimethyldecanoic acids exhibit bacteriostatic activity that is 'only slightly weaker' than the corresponding unsaturated geranylacetic acids, indicating that elimination of the 4,8-diene system reduces, but does not abolish, antimicrobial potency [2]. Shorter-chain analogs (e.g., farnesylacetic acid derivatives) or compounds lacking the 5,9-dimethyl branching pattern engage different protein targets and exhibit distinct pharmacological profiles, as evidenced by the chain-length-dependent inhibitory activity observed in bishomoisoprenoid triazole bisphosphonate series targeting geranylgeranyl diphosphate synthase . These multidimensional structure-activity constraints mean that no single generic replacement can replicate the integrated synthetic utility, stereochemical identity, and biological activity profile of 5,9-dimethyldeca-4,8-dienoic acid.

Quantitative Evidence Guide: 5,9-Dimethyldeca-4,8-dienoic Acid Differentiation from Closest Analogs


Stereochemical Identity Dictates Enantiomeric Outcome: (E)-Geranylacetic Acid vs. (Z)-Nerylacetic Acid in Cygerol Synthesis

The (4E) geometry of 5,9-dimethyldeca-4,8-dienoic acid is stereochemically determinative for the absolute configuration of the downstream wound-healing drug Cygerol. When geraniol-derived (4E)-geranylacetic acid is employed as the scaffold, the resulting 2-cyclohexyl-5,9-dimethyldeca-4,8-dienoic acid enantiomers are obtained with up to 99% ee. In contrast, nerol-derived (4Z)-nerylacetic acid produces enantiomers with the opposite absolute configuration at the C2 stereocenter [1]. The absolute configuration was established by conversion to known diethyl (S)-2-cyclohexylsuccinate and (S)-2-cyclohexylbutane-1,4-diol with reported specific rotations, providing unambiguous stereochemical assignment [1].

Chiral synthesis Wound healing Stereochemistry Enantiomeric excess

Synthetic Yield Advantage in Ionic Liquids: Geranylacetic Acid Derivatives Compared to Molecular Solvent Methods

Kryshtal, Zhdankina, and Zlotin (2004) developed a method for synthesizing geranylacetic acid derivatives via alkylation of ethyl 2-geranylmalonate and 2-geranylacetoacetate in ionic liquids (1-butyl-3-methylimidazolium hexafluorophosphate and tetrafluoroborate). The product yields in ionic liquids were explicitly reported as higher than those obtained in molecular organic solvents under comparable conditions [1]. The ionic liquid medium could be recovered and reused for subsequent alkylation cycles, providing a cumulative process advantage not available with conventional solvent-based approaches [1].

Green chemistry Ionic liquid synthesis Process chemistry Prenylacetic acids

Unsaturation-Dependent Bacteriostatic Activity: Geranylacetic Acids vs. Saturated 2-Alkyl-5,9-dimethyldecanoic Acid Analogs

Bondar' and Okunev (1965) synthesized and characterized twelve previously undescribed alkylgeranylacetic acids and three corresponding saturated 2-alkyl-5,9-dimethyldecanoic acids, providing a direct structural comparison of bacteriostatic activity. The bacteriostatic action of alkylgeranylacetic acids was found to become more intense as the degree of branching of the alkyl substituent increased. Critically, the bacteriostatic action of the saturated alkyldimethyldecanoic acids was reported to be 'only slightly weaker than that of the corresponding unsaturated acids' [1]. This demonstrates that the 4,8-diene unsaturation in 5,9-dimethyldeca-4,8-dienoic acid contributes a measurable, albeit modest, enhancement to antimicrobial potency relative to its fully saturated counterpart.

Bacteriostatic activity Structure-activity relationship Alkylgeranylacetic acids Antimicrobial

Core Scaffold for Clinically Validated Wound-Healing Drug Cygerol: Differentiation from 2-Butyl Structural Analogues

5,9-Dimethyldeca-4,8-dienoic acid is the unsubstituted geranylacetic acid scaffold from which 2-cyclohexyl-5,9-dimethyldeca-4,8-dienoic acid (Cygerol), a clinically used wound-healing medication, is derived by C2-alkylation with bromocyclohexane [1]. Cygerol has demonstrated wound-healing efficacy in both experimental (30 rats) and clinical settings (254 patients across 441 surgical interventions for generalized periodontitis) [2]. Structural isomers of Cygerol—specifically 2-butyl-4,9-decadienoic and 2-butyl-4,9-dimethyl-4,9-decadienoic acids—have been synthesized as direct structural analogues, confirming that the C2 substituent identity critically modulates wound-healing pharmacology [3]. The parent 5,9-dimethyldeca-4,8-dienoic acid thus serves as the essential, non-substituted reference scaffold required for systematic structure-activity optimization of C2-substituted wound-healing agents.

Wound healing Drug scaffold Cygerol Geranylacetic acid derivatives

Natural Product Occurrence in Elsholtzia and Litsea Species: Natural Sourcing Advantage over Synthetic-Only Prenylacetic Acid Analogs

5,9-Dimethyldeca-4,8-dienoic acid (as its (4Z)-isomer nerylacetic acid) has been identified as a natural product in Elsholtzia blanda and Litsea glaucescens [1]. The USDA Phytochemical Database reports quantitative occurrence data for neryl acetate (the ester form) in Litsea glaucescens shoots at concentrations of 145-165 ppm (2.4% relative abundance) [2]. This natural occurrence provides a sourcing alternative distinct from fully synthetic prenylacetic acid analogs such as 2,2,3-trimethylbut-3-enoic acid or the mycophenolic acid side-chain derivatives, which are accessible only through total synthesis [3].

Natural product Phytochemistry Elsholtzia blanda Litsea glaucescens

High-Impact Application Scenarios for 5,9-Dimethyldeca-4,8-dienoic Acid Procurement in Wound Healing and Antibacterial Research


Enantioselective Synthesis of Cygerol-Type Wound-Healing Agents

Researchers developing chiral wound-healing pharmacophores require (4E)-5,9-dimethyldeca-4,8-dienoic acid as the starting scaffold for C2-alkylation to produce 2-cyclohexyl-5,9-dimethyldeca-4,8-dienoic acid (Cygerol) and its enantiomerically pure derivatives with up to 99% ee [1]. The (4E) stereochemistry is mandatory for accessing the biologically active (S)-enantiomer; substitution with the (4Z)-isomer yields the inactive enantiomer. This scenario applies to medicinal chemistry teams optimizing wound-healing efficacy and to process chemistry groups scaling up Cygerol analog production [1][2].

Structure-Activity Relationship Studies of Bacteriostatic Alkylgeranylacetic Acids

Investigators exploring the relationship between unsaturation, alkyl chain branching, and bacteriostatic activity need 5,9-dimethyldeca-4,8-dienoic acid as the reference unsaturated scaffold. Bondar' and Okunev (1965) established that unsaturated geranylacetic acids exhibit stronger bacteriostatic activity than saturated 2-alkyl-5,9-dimethyldecanoic acids, and that activity intensifies with increasing alkyl branching [3]. Systematic variation of the C2-alkyl substituent and reduction of the 4,8-diene system enables quantitative structure-activity relationship (QSAR) development for antimicrobial lead optimization [3].

Ionic Liquid-Mediated Green Synthesis Process Development

Process chemists seeking to improve the sustainability and cost-efficiency of geranylacetic acid derivative synthesis can leverage the ionic liquid method of Kryshtal et al. (2004), which provides higher product yields than molecular organic solvents with the added benefit of ionic liquid recovery and reuse [4]. This scenario is particularly relevant for industrial-scale procurement where solvent recyclability directly impacts process economics and environmental compliance. The method has been validated for alkylation of ethyl 2-geranylmalonate with both bromocyclohexane and 1-chloro-3-dimethylaminopropane [4].

Natural Product Dereplication and Biosynthetic Pathway Elucidation

Natural product chemists investigating the biosynthesis of monoterpenoid acids in Elsholtzia and Litsea species require authentic standards of 5,9-dimethyldeca-4,8-dienoic acid for dereplication, quantification, and biosynthetic feeding studies [5]. The compound serves as a key intermediate in terpenoid biosynthetic pathways and is structurally related to the rare (4E,8E)-4,8-dimethyldeca-4,8-dienoic acid side chain found in marine-derived farnesylcyclohexenones such as peniginsengins B-E, which exhibit antibacterial activity against Staphylococcus aureus [6].

Quote Request

Request a Quote for 5,9-Dimethyldeca-4,8-dienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.